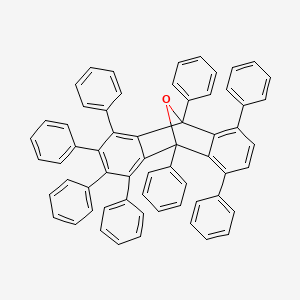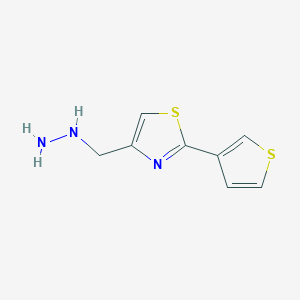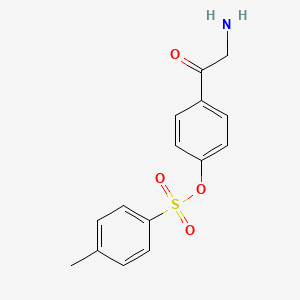
4-(Anthracen-9-yl)-2,6-dibromopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Anthracen-9-yl)-2,6-dibromopyridine is an organic compound that features a pyridine ring substituted with an anthracene moiety at the 9-position and bromine atoms at the 2 and 6 positions. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications, particularly in the fields of organic electronics and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anthracen-9-yl)-2,6-dibromopyridine typically involves a multi-step process. One common method starts with the bromination of pyridine to introduce bromine atoms at the 2 and 6 positions. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 2,6-dibromopyridine is then subjected to a Suzuki-Miyaura cross-coupling reaction with 9-bromoanthracene in the presence of a palladium catalyst and a base like potassium carbonate in an organic solvent such as toluene or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(Anthracen-9-yl)-2,6-dibromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene moiety can participate in redox reactions, altering its electronic properties.
Cross-Coupling Reactions: The compound can undergo further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can introduce different functional groups to the anthracene moiety.
科学的研究の応用
4-(Anthracen-9-yl)-2,6-dibromopyridine has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its photophysical properties .
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe due to its strong fluorescence .
Medicinal Chemistry: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities .
作用機序
The mechanism of action of 4-(Anthracen-9-yl)-2,6-dibromopyridine involves its interaction with molecular targets through its electronic and structural properties. The anthracene moiety can participate in π-π stacking interactions, while the pyridine ring can coordinate with metal ions or form hydrogen bonds. These interactions can influence the compound’s behavior in various applications, such as enhancing its fluorescence in bioimaging or improving its electronic properties in organic electronics .
類似化合物との比較
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
4-(Anthracen-9-yl)-2,6-dibromopyridine is unique due to the presence of both the anthracene and pyridine moieties, which confer distinct electronic and photophysical properties. The bromine atoms at the 2 and 6 positions of the pyridine ring provide additional sites for functionalization, making it a versatile compound for various applications.
特性
CAS番号 |
915711-93-2 |
|---|---|
分子式 |
C19H11Br2N |
分子量 |
413.1 g/mol |
IUPAC名 |
4-anthracen-9-yl-2,6-dibromopyridine |
InChI |
InChI=1S/C19H11Br2N/c20-17-10-14(11-18(21)22-17)19-15-7-3-1-5-12(15)9-13-6-2-4-8-16(13)19/h1-11H |
InChIキー |
PVYPISUTSADYKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)



![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)
![4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol](/img/structure/B14181295.png)

![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)
![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)


![1-(pentyloxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]butan-2-ol](/img/structure/B14181321.png)


